molecular formula C12H18N2O B1330243 1-(4-Methoxybenzyl)piperazine CAS No. 21867-69-6

1-(4-Methoxybenzyl)piperazine

Cat. No.: B1330243
CAS No.: 21867-69-6
M. Wt: 206.28 g/mol
InChI Key: MGLUVVBFISROAH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperazine is an organic compound with the molecular formula C12H18N2O. It is a derivative of piperazine, where the piperazine ring is substituted with a 4-methoxybenzyl group. This compound is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit agonistic activity for the dopamine D2 receptor . This interaction suggests that this compound can influence neurotransmitter regulation and other related biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to function as a neurotransmitter, regulating a wide array of biochemical and physiological processes . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the dopamine D2 receptor, which plays a crucial role in neurotransmission . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic processes within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxybenzyl)piperazine can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

1-(4-Methoxybenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials

Comparison with Similar Compounds

1-(4-Methoxybenzyl)piperazine can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzyl)piperazine
  • 1-(4-Trifluoromethyl)benzylpiperazine
  • 1-(4-Bromophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

These compounds share a similar piperazine core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUVVBFISROAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944469
Record name 1-[(4-Methoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21867-69-6
Record name 21867-69-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-Methoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxybenzyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 1-(4-methoxybenzyl)piperazine be detected in biological samples for anti-doping purposes?

A1: The research by [] developed a qualitative method for detecting this compound in human plasma using mass spectrometry. After undergoing electrospray ionization, this compound predominantly fragments to produce a product ion at m/z 207. This ion, suggested to be protonated this compound, serves as a key indicator for the compound's presence in the sample. The researchers validated this method for doping control, demonstrating its effectiveness for identifying the use of this potential performance-enhancing substance.

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